

"monosodium citrate vs trisodium citrate properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium dihydrogen citrate*

Cat. No.: *B8769150*

[Get Quote](#)

An In-depth Technical Guide to the Properties of Monosodium Citrate and Trisodium Citrate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical, physical, and pharmacological properties of monosodium citrate and trisodium citrate. It includes detailed experimental protocols for property determination and visual diagrams to illustrate key mechanisms and workflows.

Core Chemical and Physical Properties

Monosodium citrate and trisodium citrate are the monosodium and trisodium salts of citric acid, respectively. The primary distinction lies in the degree of neutralization of the three carboxylic acid groups on the citric acid molecule.^[1] This structural difference results in significantly different properties, most notably the pH of their aqueous solutions. Monosodium citrate is an acid salt, creating an acidic solution, while trisodium citrate is a neutral to weakly basic salt, yielding an alkaline solution.^[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of anhydrous monosodium citrate and trisodium citrate (anhydrous and dihydrate forms).

Table 1: Chemical and Physical Properties

Property	Monosodium Citrate (Anhydrous)	Trisodium Citrate (Anhydrous)	Trisodium Citrate (Dihydrate)
Synonyms	Sodium Dihydrogen Citrate ^[3]	Trisodium Salt of Citric Acid ^[4]	Citric Acid Trisodium Salt Dihydrate ^[5]
Chemical Formula	C ₆ H ₇ NaO ₇ ^[3]	C ₆ H ₅ Na ₃ O ₇ ^[4]	C ₆ H ₅ Na ₃ O ₇ ·2H ₂ O
Molecular Weight	214.11 g/mol	258.07 g/mol ^[4]	294.10 g/mol ^[4]
Appearance	White, odorless, crystalline powder ^[6]	White, crystalline powder or granular crystals ^[5]	Odorless, colorless monoclinic crystals or white crystalline powder ^[5]
Taste	Slightly acidic, sour, and salty taste	Saline, mildly tart taste	Cooling, saline taste
pH (Aqueous Solution)	3.4 - 3.8 (1% solution)	7.5 - 9.0 (5% solution)	7.5 - 9.0 (5% solution)
Melting Point	>200°C (Decomposes) ^[6]	>300°C (Decomposes)	Loses water at ~150°C, decomposes at higher temperatures
Solubility in Water	Freely soluble ^[3]	Freely soluble	Freely soluble (1g in 1.5 mL at 25°C) ^[5]
Solubility in Ethanol	Practically insoluble ^[3]	Practically insoluble ^[5]	Insoluble ^[5]
Hygroscopicity	Less hygroscopic than citric acid ^[6]	Slightly deliquescent in moist air ^[5]	Slightly deliquescent in moist air ^[5]

Data compiled from multiple sources.^{[1][4][5][6]}

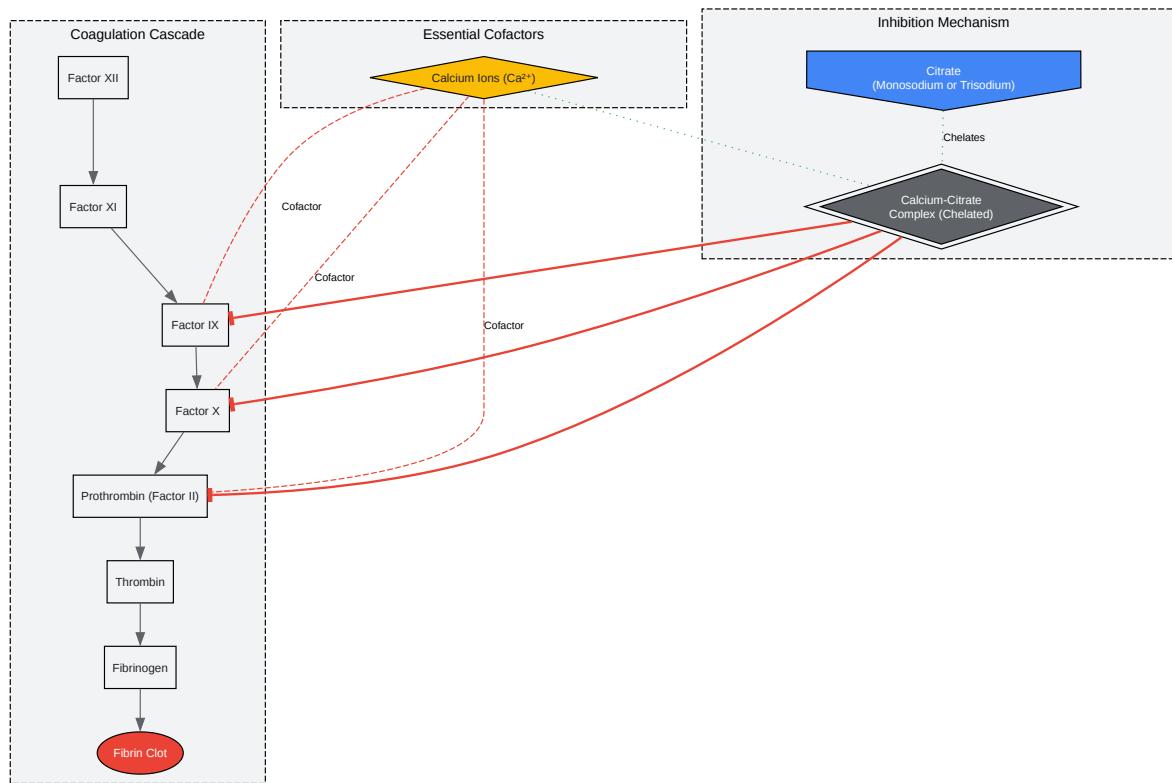
Pharmacological and Pharmaceutical Properties

Both monosodium and trisodium citrate are widely used in the pharmaceutical industry as excipients and, in some cases, as active ingredients.^[7] Their primary functions are related to

their buffering capacity and their ability to chelate divalent cations like calcium.

Table 2: Pharmacological and Pharmaceutical Applications

Application	Monosodium Citrate	Trisodium Citrate	Mechanism of Action
Buffering Agent / pH Modifier	Yes (for acidic pH range)	Yes (for neutral to alkaline pH range)	As components of a weak acid/conjugate base system, they resist changes in pH. [2][6]
Anticoagulant	Yes	Yes (more common)	Chelates calcium ions (Ca^{2+}), which are essential cofactors in the blood coagulation cascade, thereby preventing clotting.[3] [7]
Systemic Alkalizer	Limited	Yes	Metabolized in the body to bicarbonate ions, which can neutralize excess acid in the blood and urine, treating metabolic acidosis.[2][8]
Excipient in Formulations	Used in dry blends, effervescent tablets due to lower hygroscopicity.[6]	Used in oral solutions, injectables, and as an emulsifying salt.	Provides pH stability to the active pharmaceutical ingredient (API), enhancing shelf-life and bioavailability.[6]
Urinary Alkalization	Yes	Yes	Increases urine pH to help prevent the formation of certain types of kidney stones.[3][7]
Sequestrant / Chelating Agent	Yes	Yes	Forms stable complexes with metal


ions, preventing them from participating in unwanted reactions.

Data compiled from multiple sources.[\[3\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Key Mechanisms and Workflows

Mechanism of Action: Anticoagulation

The primary mechanism by which citrate salts act as anticoagulants is through the chelation of ionized calcium (Ca^{2+}). Calcium is a critical cofactor for several vitamin K-dependent clotting factors (Factors II, VII, IX, and X) in the coagulation cascade. By binding to calcium, citrate effectively removes it from the plasma, arresting the cascade and preventing clot formation.[\[9\]](#) [\[10\]](#) This is the principle behind its use in blood collection tubes and for regional anticoagulation during dialysis.[\[9\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Citrate's anticoagulation mechanism via chelation of Ca^{2+} ions.

Citrate Metabolism

Upon absorption, citrate ions enter the body's metabolic pathways.^[8] The primary fate of citrate is its entry into the citric acid cycle (also known as the Krebs cycle or TCA cycle), which occurs in the mitochondria of cells.^[12] In this cycle, citrate is sequentially oxidized to release stored energy, which is captured in the form of ATP.^[13] The complete metabolism of one mole of citrate ultimately yields bicarbonate, which contributes to the systemic alkalinizing effect of sodium citrate salts.^{[2][14]}

Experimental Protocols

The following sections outline standard methodologies for determining key properties of monosodium and trisodium citrate.

Assay (Purity Determination) via Non-Aqueous Titration

This method is adapted from the United States Pharmacopeia (USP) monograph for Sodium Citrate and is suitable for determining the purity of citrate salts.^{[4][15]}

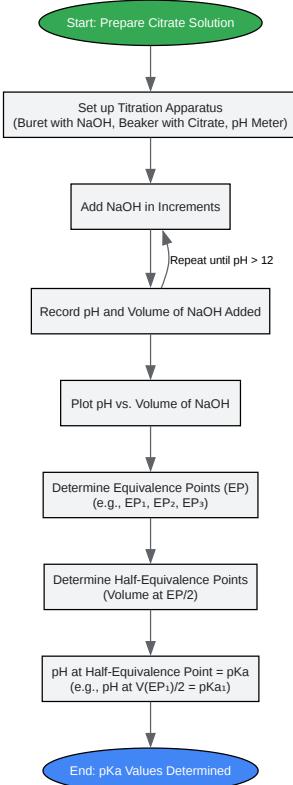
Principle: The citrate salt is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a strong acid (perchloric acid). The endpoint is determined potentiometrically.

Methodology:

- **Preparation:** Accurately weigh approximately 350 mg of the citrate sample, previously dried at 180°C for 18 hours.
- **Dissolution:** Transfer the sample to a 250-mL beaker and add 100 mL of glacial acetic acid. Stir until the sample is completely dissolved.
- **Titration:** Titrate the solution with 0.1 N perchloric acid, using a potentiometer with a suitable electrode system to detect the endpoint.

- Blank Correction: Perform a blank determination using 100 mL of glacial acetic acid without the sample and make any necessary corrections to the final titration volume.
- Calculation: Calculate the percentage of the citrate salt in the sample. Each mL of 0.1 N perchloric acid is equivalent to 8.602 mg of anhydrous trisodium citrate ($C_6H_5Na_3O_7$). The equivalence for monosodium citrate must be calculated based on its stoichiometry.

Determination of pH


Principle: The pH of an aqueous solution of the citrate salt is measured using a calibrated pH meter.

Methodology:

- Solution Preparation: Prepare an aqueous solution of the citrate salt at a specified concentration (e.g., 1% w/v for monosodium citrate, 5% w/v for trisodium citrate).
- Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.
- Measurement: Immerse the pH electrode in the sample solution and record the stable pH reading at a constant temperature (e.g., 25°C).

Determination of pKa via Potentiometric Titration

Principle: A solution of the acidic species (citric acid or monosodium citrate) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points.[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Khan Academy [[khanacademy.org](https://www.khanacademy.org)]
- 2. Trisodium citrate | C₆H₅Na₃O₇ | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [[scribd.com](https://www.scribd.com)]
- 5. Sodium Citrate EP BP Ph Eur USP IP FCC Food grade manufacturers [mubychem.com]

- 6. citribel.com [citribel.com]
- 7. Sodium Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 8. Sodium Citrate and Citric Acid Oral Solution: Package Insert / Prescribing Info [drugs.com]
- 9. Citrate As An Anticoagulant: Mechanism, Clinical Uses, and Benefits [needle.tube]
- 10. youtube.com [youtube.com]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 13. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. ["monosodium citrate vs trisodium citrate properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8769150#monosodium-citrate-vs-trisodium-citrate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com